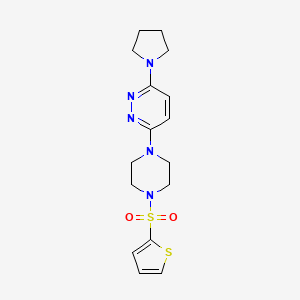![molecular formula C8H15NO B2354213 7-Methyl-1-oxa-7-azaspiro[2.6]nonane CAS No. 2248283-71-6](/img/structure/B2354213.png)
7-Methyl-1-oxa-7-azaspiro[2.6]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1-oxa-7-azaspiro[2.6]nonane is a spirocyclic compound characterized by a unique structure that includes both an oxetane and an azaspiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-oxa-7-azaspiro[2.6]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a bromomethyl derivative with a tosylamide, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for 7-Methyl-1-oxa-7-azaspiro[2This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-oxa-7-azaspiro[2.6]nonane can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ring-fused benzimidazoles, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
7-Methyl-1-oxa-7-azaspiro[2.6]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in enzyme binding studies.
Mechanism of Action
The mechanism of action of 7-Methyl-1-oxa-7-azaspiro[2.6]nonane involves its interaction with specific molecular targets. For instance, it has been studied for its ability to bind to the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . The spirocyclic structure provides metabolic robustness and efficient binding, facilitating the reduction of benzimidazolequinone substrates .
Comparison with Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features.
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
Uniqueness: 7-Methyl-1-oxa-7-azaspiro[2.6]nonane is unique due to its specific spirocyclic structure, which offers a balance of metabolic stability and binding efficiency. This makes it a valuable alternative to more common heterocycles like morpholine in medicinal chemistry .
Properties
IUPAC Name |
7-methyl-1-oxa-7-azaspiro[2.6]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-5-2-3-8(4-6-9)7-10-8/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCABPHWIOUEIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(CC1)CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
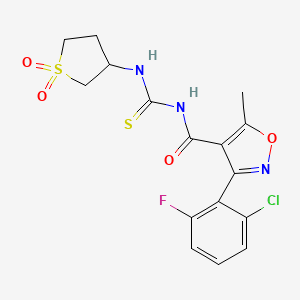

![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)
![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)
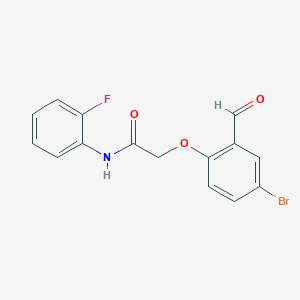
![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)
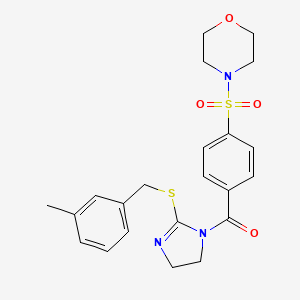
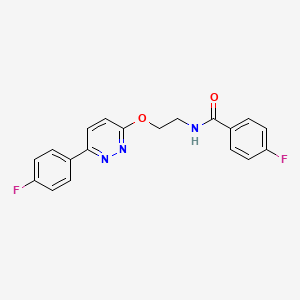
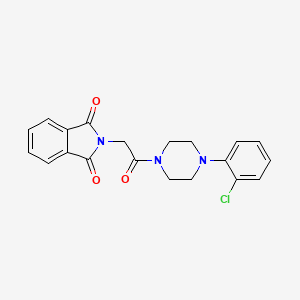
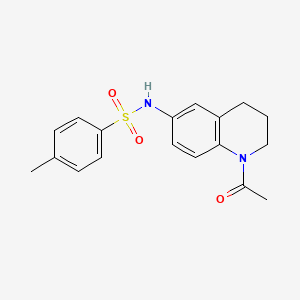
![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2354151.png)
